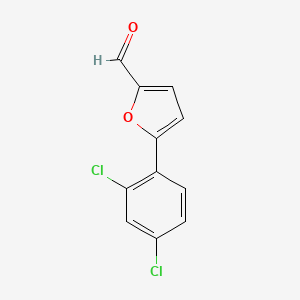

5-(2,4-Dichlorphenyl)-2-Furaldehyd

Übersicht

Beschreibung

5-(2,4-Dichlorophenyl)-2-furaldehyde, also known as 5-DCF, is an important compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 222.12 g/mol. 5-DCF is widely used in research due to its unique properties and its ability to act as a synthetic intermediate in the synthesis of various compounds. In

Wissenschaftliche Forschungsanwendungen

Medizin: Entwicklung von Antileishmanien- und Antimalariamitteln

Die Verbindung wurde auf ihr Potenzial zur Herstellung von Derivaten mit signifikanter Antileishmanien- und Antimalariaaktivität untersucht. Forschungen zeigen, dass bestimmte Pyrazolderivate, die aus dieser Verbindung synthetisiert wurden, eine überlegene Aktivität im Vergleich zu Standardmedikamenten aufweisen und damit einen vielversprechenden Weg für die Entwicklung neuer Behandlungen für diese Krankheiten bieten .

Landwirtschaft: Herbizidformulierung

In der Landwirtschaft werden Derivate von 5-(2,4-Dichlorphenyl)-2-Furaldehyd für ihre Verwendung in Herbizidformulierungen untersucht. Diese Verbindungen können die Hormonreaktionen von Pflanzen stören, was zur Entwicklung effektiverer Unkrautbekämpfungslösungen führt .

Materialwissenschaften: Synthese von fortgeschrittenen Materialien

Die Verbindung dient als Vorläufer bei der Synthese von Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter thermischer Stabilität oder einzigartigen elektronischen Eigenschaften. Dies ist entscheidend für die Herstellung fortschrittlicher Materialien für verschiedene industrielle Anwendungen .

Umweltwissenschaften: Wasseraufbereitung

Derivate von this compound werden auf ihre Wirksamkeit in Wasseraufbereitungsprozessen untersucht. Sie könnten eine Rolle beim Abbau von Umweltverschmutzern spielen und zu saubereren Wasserressourcen beitragen .

Analytische Chemie: Chemische Analyse

In der analytischen Chemie werden diese Verbindung und ihre Derivate als Referenzmaterialien oder Reagenzien bei der qualitativen und quantitativen Analyse chemischer Substanzen verwendet, was zur Entwicklung neuer Analysemethoden beiträgt .

Biochemie: Enzymhemmungsuntersuchungen

Die Verbindung wird in der Biochemie zur Untersuchung der Enzymhemmung verwendet, was für das Verständnis von Stoffwechselwegen und die Entwicklung von Medikamenten, die auf bestimmte Enzyme abzielen, von grundlegender Bedeutung ist .

Safety and Hazards

According to the safety data sheet, “5-(2,4-Dichlorophenyl)-2-furaldehyde” is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to avoid dust formation and breathing vapors, mist, or gas .

Wirkmechanismus

Target of Action

cruzi .

Mode of Action

It’s suggested that similar compounds may act on the active site of certain receptors, establishing a stable complex with the target .

Biochemical Pathways

Related compounds have been found to affect various pathways, leading to downstream effects .

Pharmacokinetics

A related compound was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability .

Result of Action

Related compounds have shown effectiveness against certain forms of parasites .

Action Environment

It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .

Biochemische Analyse

Biochemical Properties

5-(2,4-Dichlorophenyl)-2-furaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 5-(2,4-Dichlorophenyl)-2-furaldehyde and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific context of the reaction .

Cellular Effects

The effects of 5-(2,4-Dichlorophenyl)-2-furaldehyde on cellular processes are diverse and can vary depending on the type of cell and the concentration of the compoundFor instance, 5-(2,4-Dichlorophenyl)-2-furaldehyde can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 5-(2,4-Dichlorophenyl)-2-furaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, 5-(2,4-Dichlorophenyl)-2-furaldehyde can inhibit the activity of certain enzymes by forming a covalent bond with the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 5-(2,4-Dichlorophenyl)-2-furaldehyde can change over time in laboratory settings, depending on factors such as the stability and degradation of the compound. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, resulting in a decrease in its biological activity . In vivo studies have also demonstrated that the long-term effects of 5-(2,4-Dichlorophenyl)-2-furaldehyde on cellular function can vary, with some studies reporting sustained effects on gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 5-(2,4-Dichlorophenyl)-2-furaldehyde in animal models are dose-dependent, with different dosages resulting in varying biological outcomes. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 5-(2,4-Dichlorophenyl)-2-furaldehyde can induce toxic effects, such as oxidative stress and cellular damage . These toxic effects are often associated with the accumulation of reactive oxygen species and the disruption of cellular homeostasis .

Metabolic Pathways

5-(2,4-Dichlorophenyl)-2-furaldehyde is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites . The primary metabolic pathway involves the oxidation of the aldehyde group to form a carboxylic acid derivative, which can then be further metabolized by other enzymes . Additionally, 5-(2,4-Dichlorophenyl)-2-furaldehyde can interact with cofactors such as NADH and FAD, which play a role in its metabolic transformation .

Transport and Distribution

The transport and distribution of 5-(2,4-Dichlorophenyl)-2-furaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, 5-(2,4-Dichlorophenyl)-2-furaldehyde can bind to intracellular proteins, such as albumin, which can affect its distribution and localization . The accumulation of this compound in specific cellular compartments can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 5-(2,4-Dichlorophenyl)-2-furaldehyde is an important factor in determining its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 5-(2,4-Dichlorophenyl)-2-furaldehyde to specific organelles can be mediated by post-translational modifications, such as phosphorylation or acetylation, which can influence its localization and activity . Additionally, the presence of specific targeting signals within the compound’s structure can direct it to particular subcellular compartments, where it can exert its biological effects.

Eigenschaften

IUPAC Name |

5-(2,4-dichlorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXWLFKNQYWFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350162 | |

| Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56300-69-7 | |

| Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

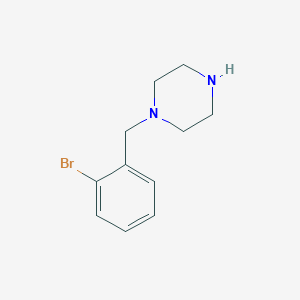

![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)

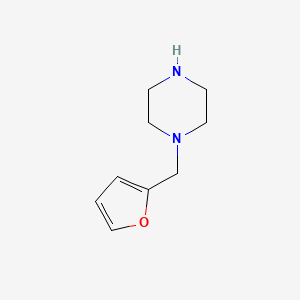

![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)

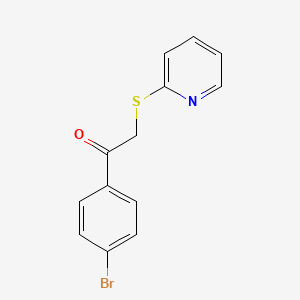

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

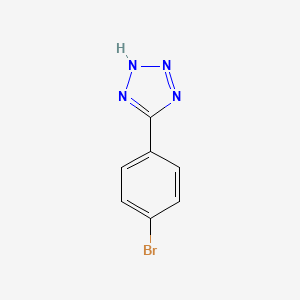

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)